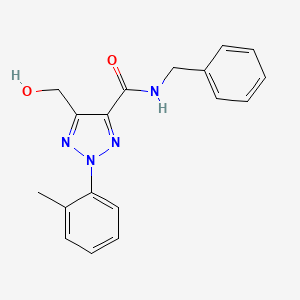![molecular formula C18H13F2NO4 B11387380 N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387380.png)
N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the Edman degradation , which allows for the sequential removal of amino acids from the N-terminus of a peptide or protein. In this case, the compound is synthesized by adding Phenyl isothiocyanate to create a phenylthiocarbamoyl derivative with the N-terminal. The N-terminal is then cleaved under less harsh acidic conditions, resulting in a cyclic compound called phenylthiohydantoin (PTH)-amino acid .
Industrial Production:: While research laboratories often use custom synthetic routes, industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may modify the carbonyl group or other functional groups.
Substitution: Substitution reactions can occur at various positions on the aromatic ring.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Halogens (e.g., chlorine or bromine) can replace hydrogen atoms on the aromatic ring.
Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to the corresponding alcohol or amine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with proteins or enzymes.
Medicine: Investigating potential therapeutic effects.
Industry: Developing novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C18H13F2NO4 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H13F2NO4/c1-10-2-7-13-14(22)9-16(25-15(13)8-10)17(23)21-11-3-5-12(6-4-11)24-18(19)20/h2-9,18H,1H3,(H,21,23) |
InChI Key |
ZRNJRFMTALZYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-Fluorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one](/img/structure/B11387300.png)
![5-(benzylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11387305.png)
![4-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11387311.png)
![3-ethyl-N-(4-methoxyphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387317.png)
![2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11387325.png)


![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11387345.png)
![3-(2-chlorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387346.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B11387353.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11387375.png)

![1-(2-{1-[4-(Propan-2-yloxy)benzoyl]piperidin-2-yl}ethyl)azepane](/img/structure/B11387395.png)
